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MM120 Clinical Trial Overview

MM120 (lysergide D-tartrate) is an investigational drug being developed as a potential monotherapy for
Generalized Anxiety Disorder (GAD). Key late-stage clinical trials are designed to confirm its efficacy,

safety, and durability, without the use of co-occurring psychotherapy [1] [2].

The table below summarizes the core ongoing and completed clinical trials.

. . Primary
Trial Primary . : Key
o Design & Arms Endpoint &
Name/Phase Objective . Enroliment/Status
Timing
Phase 2b [3] Dose-response 5 arms: 25 ug, 50 HAM-A change  N=198; Completed
relationship Kg, 100 ug, 200 from baseline
Mg, Placebo at Week 4
(1:1:1:1:1)
Phase 3: Efficacy and 2 arms: 100 pgvs.  HAM-Achange  Target ~200; Data
VOYAGE [2] [4] safety vs. Placebo (1:1) from baseline expected 2026
placebo at Week 12

© 2026 Smolecule. All rights reserved. 1/8 Tech Support


https://www.smolecule.com/products/s534179?utm_src=pdf-body
https://www.smolecule.com/products/s534179?utm_src=pdf-interest
https://resolve.cambridge.org/core/journals/european-psychiatry/article/mm120-lysergide-in-a-controlled-clinical-setting-treatment-of-generalized-anxiety-disorder-without-cooccurring-psychotherapeutic-intervention/EDDF1D7B6B7CA4AFACA01FFDCBB0B1C2
https://www.aol.com/articles/mindmed-mnmd-q3-2025-earnings-230530829.html
https://pubmed.ncbi.nlm.nih.gov/40906494/
https://www.aol.com/articles/mindmed-mnmd-q3-2025-earnings-230530829.html
https://www.psychiatrictimes.com/view/mindmeds-phase-3-trials-of-mm120-for-generalized-anxiety-disorder-underway
https://www.smolecule.com/products/s534179?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Technique Innovation & Translatability

S m O | e C U | e Specifications & Pricing

Primary

Trial Primary . : Key
o Design & Arms Endpoint &
Name/Phase Objective - Enrollment/Status
Timing
Phase 3: Efficacy, safety, 3 arms: 50 ug, 100 HAM-Achange  Target ~250; Data
PANORAMA [5] and dose- ug, Placebo (2:1:2) from baseline expected 2026
[2] [4] response at Week 12
Phase 3: Efficacy in Major 2 arms: 100 pgvs.  MADRS Target 2140; Data
EMERGE (in Depressive Placebo (1:1) change from expected mid-2026
MDD) [2] Disorder (MDD) baseline at
Week 6

Quantitative Efficacy and Safety Data from Phase 2b

The Phase 2b trial provided key data supporting the dose selection for Phase 3 studies and demonstrated a

statistically significant dose-response relationship [3].

Efficacy and Clinical Response at Week 12 (Phase 2b) The 100 pg dose was selected for Phase 3 trials

based on a strong efficacy and tolerability profile [2].

Metric MM120 100 ug Cohort Placebo Group

HAM-A Reduction vs. Placebo (Week 12) 7.7-point greater reduction [2] -
Clinical Response (250% HAM-A Reduction) 65% [2] -
Remission (HAM-A Score <7) 48% [2] -

Dose-Response and Adverse Events (AE) at Week 4 (Phase 2b) Adverse events were dose-dependent,

predictable, and consistent with the known acute effects of lysergide [3].

Dose HAM-A LS Mean Difference vs. Placebo (at Week Most Common AEs
Group 4) (Incidence)
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| 25 pg | -1.2 pts (95% CI: -6.0 to 3.5) [3] | Visual perceptual changes: 46.2% Nausea: 7.7% [3] | | 50 pg | -1.8
pts (95% CI: -7.6 to 4.0) [3] | Visual perceptual changes: 75.0% Nausea: 27.5% [3] | | 100 pg | -5.0 pts (95%
CI: -9.6 to -0.4) [3] | Visual perceptual changes: 92.5% Nausea: 40.0% [3] | | 200 pg | -6.0 pts (95% CI:
-9.8 to -2.0) [3] | Visual perceptual changes: 100% Nausea: 60.0% [3] | | Placebo | - | Visual perceptual
changes: 10.3% Nausea: 7.7% [3] |

Detailed Experimental Protocol

This section outlines the core methodology based on the Phase 2b and Phase 3 trial designs.

Study Desigh and Randomization

¢ Design: Multicenter, randomized, double-blind, placebo-controlled [3] [5].

¢ Intervention: Single administration of MM120 (orally disintegrating tablet, ODT) or placebo in a
controlled, monitored setting [2].

e Dosing Session: Participants remain onsite for a minimum of 12 hours post-dose. A pre-specified
checklist is used to assess for early session conclusion, with 45% of the 100 pug group meeting
criteria at 8 hours [1].

Participant Eligibility Criteria (Inclusion)
e Diagnosis: Primary diagnosis of moderate to severe GAD [3].

e Symptom Severity: Baseline Hamilton Anxiety Rating Scale (HAM-A) score =20 [3].
e Age: Adults aged 18 to 74 years [3] [1].

Blinding and Endpoint Assessment

¢ Central Raters: Anxiety and depression endpoint assessments (like HAM-A) are conducted by
independent, blinded central raters to mitigate bias and address potential functional unblinding [3] [2].

e Control Arms: The use of multiple active dose arms (e.g., 50 pg and 100 ug) helps to control for
participant and staff expectations [4].

Dosing Session Monitor (DSM) Role
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¢ Function: Two DSMs, qualified per FDA recommendations, are assigned to each participant [1].

¢ Role: DSMs provide safety monitoring and non-directive support during the dosing session. Their
follow-up at Day 2, Week 1, and Week 2 post-dose focuses on safety and does not include
psychotherapeutic intervention [1].

Experimental Workflow and Signaling Pathway

The following diagrams, generated using Graphviz, illustrate the clinical trial workflow and the proposed

neurobiological mechanism of action for MM120.
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MM2120 GAD Clinical Trial Workflow

Randomization

50 pug MM120 100 pug MM120

Day 2 Follow-up
(DSM Safety Check)

Week 1 Follow-up
(DSM Safety Check)

Week 2 Follow-up
(DSM Safety Check)

Week 4 Assessment
(Primary Endpoint, HAM-A)
[Phase 2b]

Week 12 Assessment
(Primary Endpoint, HAM-A)
[Phase 3]
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Click to download full resolution via product page

Diagram 1: MM120 GAD Clinical Trial Workflow. DSM: Dosing Session Monitor. The primary endpoint is
at Week 4 for Phase 2b and Week 12 for Phase 3 [3] [1] [2].

Research suggests lysergide, a classic psychedelic, modulates brain networks by acting as a partial agonist at
the 5-HT2A serotonin receptor. The diagram below illustrates the hypothesized signaling pathway relevant to

its therapeutic effects in GAD [6].

Proposed MM120 Signaling in Neuronal Networks
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Diagram 2: Proposed MM120 Signaling Pathway. MM120 binding to the 5-HTZ2A receptor is hypothesized
to promote formation of G-protein coupled receptor (GPCR) heterocomplexes, altering signaling and

leading to changes in brain network activity and plasticity associated with therapeutic effects [6].

Discussion for Researchers

¢ Monotherapy Design: The MM120 clinical program is notable for investigating the drug as a
monotherapy without adjunctive psychotherapy [1] [2]. This design simplifies the treatment model
and directly addresses FDA guidance on isolating drug effects.

e Mitigating Functional Unblinding: The trials employ sophisticated designs to address the challenge
of functional unblinding in psychedelic research. Using multiple active dose arms and
independent, blinded central raters for endpoint assessment strengthens the validity of the
observed drug effects [3] [2] [4].

¢ Durability of Response: A single administration of MM120 has shown a durable clinical response
lasting at least 12 weeks, suggesting potential for a paradigm shift in the long-term management of
GAD [2].

Need Custom Synthesis?
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[https://www.smolecule.com/products/b534179#mm120-generalized-anxiety-disorder-clinical-trial-

protocols]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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